

An In-depth Technical Guide to 2-(Difluoromethoxy)phenylacetic acid

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)phenylacetic acid

Cat. No.: B1304702

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This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of **2-(Difluoromethoxy)phenylacetic acid**, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2-(Difluoromethoxy)phenylacetic acid is a derivative of phenylacetic acid characterized by a difluoromethoxy group at the ortho position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and potential biological activity.

Table 1: Physicochemical Properties of **2-(Difluoromethoxy)phenylacetic acid**

Property	Value	Source
CAS Number	86867-68-7	[1]
Molecular Formula	C ₉ H ₈ F ₂ O ₃	[1][2]
Molecular Weight	202.15 g/mol	[2]
Synonyms	2-[2-(Difluoromethoxy)phenyl]acetic acid	[1]
InChI	InChI=1S/C9H8F2O3/c10-9(11)14-7-4-2-1-3-6(7)5-8(12)13/h1-4,9H,5H2,(H,12,13)	[2]
InChI Key	HQSIEUGDICOLBI-UHFFFAOYSA-N	[2]

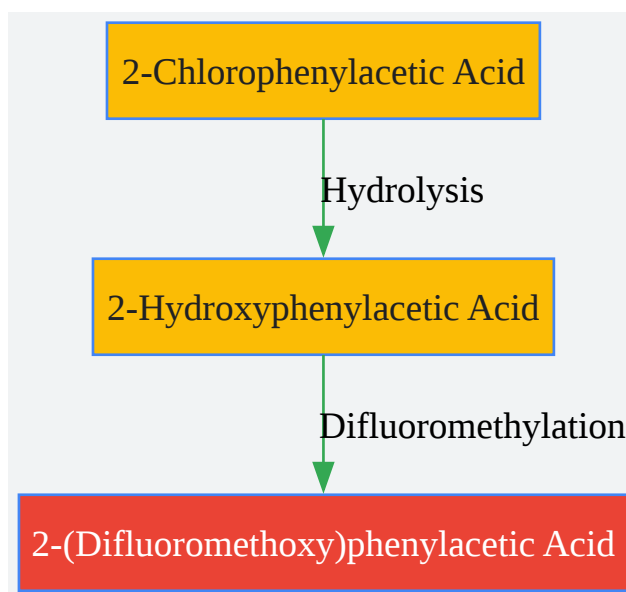
Molecular Structure Diagram

Caption: Molecular structure of **2-(Difluoromethoxy)phenylacetic acid**.

Synthesis of 2-(Difluoromethoxy)phenylacetic acid

The synthesis of **2-(Difluoromethoxy)phenylacetic acid** can be achieved through a multi-step process, commencing with a suitable precursor such as 2-chlorophenylacetic acid. A plausible synthetic route involves the initial conversion to 2-hydroxyphenylacetic acid, followed by a difluoromethylation reaction.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **2-(Difluoromethoxy)phenylacetic acid**.

Experimental Protocol: Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid

This procedure is adapted from established methods for the copper-catalyzed hydrolysis of chlorophenylacetic acids.[3][4]

Materials and Reagents:

Table 2: Reagents for the Synthesis of 2-Hydroxyphenylacetic Acid

Reagent	Molar Mass (g/mol)
2-Chlorophenylacetic acid	170.57
Sodium hydroxide	40.00
Copper (II) sulfate pentahydrate	249.69
High-boiling inert hydrocarbon solvent (e.g., Solvesso 200)	-
Water	18.02
36% Hydrochloric acid	36.46
Isopropyl acetate	102.13

Procedure:

- Suspend solid sodium hydroxide pearls (24 g) in a high-boiling inert hydrocarbon solvent (100 ml) at room temperature in a reaction vessel equipped with a stirrer and condenser.
- Add (2-Chlorophenyl)acetic acid (17.0 g) to the suspension and stir the mixture for 20 minutes.
- Add copper (II) sulfate pentahydrate (1.0 g) as a catalyst to the reaction mixture.
- Heat the reaction mixture to 180-200°C and maintain this temperature for 4-15 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).
- After completion, cool the reaction mixture to room temperature.
- Add water (500 ml) and stir for 30 minutes.
- Filter any insoluble material and separate the aqueous and organic phases.
- Acidify the aqueous phase to a pH of 1 with 36% hydrochloric acid.
- Extract the product with isopropyl acetate (2 x 250 ml).

- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxyphenylacetic acid.

Experimental Protocol: Difluoromethylation of 2-Hydroxyphenylacetic Acid

This protocol is a general method for the difluoromethylation of phenols and would require optimization for this specific substrate.

Materials and Reagents:

Table 3: Reagents for the Difluoromethylation of 2-Hydroxyphenylacetic Acid

Reagent	Molar Mass (g/mol)
2-Hydroxyphenylacetic acid	152.15
Sodium chlorodifluoroacetate	152.46
Cesium carbonate	325.82
N,N-Dimethylformamide (DMF)	73.09

Procedure:

- To a solution of 2-hydroxyphenylacetic acid in DMF, add cesium carbonate.
- Heat the mixture to a temperature between 80-120°C.
- Add sodium chlorodifluoroacetate portion-wise over a period of time.
- Maintain the reaction at the elevated temperature and monitor its progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-(difluoromethoxy)phenylacetic acid**.

Spectroscopic Data (Reference)

While specific experimental spectra for **2-(Difluoromethoxy)phenylacetic acid** are not readily available in the public domain, the following tables provide reference data for the parent compound, phenylacetic acid, which can be used for comparative analysis.

Table 4: ¹H NMR Data for Phenylacetic Acid

Protons	Chemical Shift (δ, ppm)	Multiplicity
Phenyl H	7.29 - 7.37	m
-CH ₂ -	3.52	s

Source: BMRB Entry bmse000220, measured in D₂O[5]

Table 5: ¹³C NMR Data for Phenylacetic Acid

Carbon Atom	Chemical Shift (δ, ppm)
Phenyl C1	140.01
Phenyl C2, C6	131.87
Phenyl C3, C5	131.37
Phenyl C4	129.16
-CH ₂ -	47.17
-COOH	183.84

Source: BMRB Entry bmse000220, measured in D₂O[5]

Potential Biological Activity

Derivatives of phenylacetic acid containing a difluoromethyl group have shown promise as anti-inflammatory agents. A study on phenylacetic acid regioisomers with a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore demonstrated potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6] This suggests that **2-(Difluoromethoxy)phenylacetic acid** may also possess anti-inflammatory properties, making it a molecule of interest for further investigation in drug discovery programs. The difluoromethoxy group can serve as a bioisostere for other functional groups and may enhance metabolic stability and binding affinity to biological targets.

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